molecular formula C9H11BrFN B13611861 2-(3-bromo-4-fluorophenyl)-N-methylethanamine

2-(3-bromo-4-fluorophenyl)-N-methylethanamine

Cat. No.: B13611861
M. Wt: 232.09 g/mol
InChI Key: HIRPLIMQCZAVSH-UHFFFAOYSA-N
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Description

2-(3-bromo-4-fluorophenyl)ethylamine is an organic compound that belongs to the class of substituted phenethylamines. This compound features a phenyl ring substituted with bromine and fluorine atoms, an ethyl chain, and a methylamine group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-fluorophenyl)ethylamine typically involves multi-step organic reactions. One common method is the halogenation of a phenethylamine precursor, followed by substitution reactions to introduce the bromine and fluorine atoms. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(3-bromo-4-fluorophenyl)ethylamine may involve large-scale halogenation and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-fluorophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other halide sources are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-bromo-4-fluorophenyl)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research explores its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, which lacks the bromine and fluorine substituents.

    2-(3-bromo-4-methylphenyl)ethylamine: A similar compound with a methyl group instead of a fluorine atom.

    2-(3-chloro-4-fluorophenyl)ethylamine: A compound with a chlorine atom instead of bromine.

Uniqueness

The unique combination of bromine and fluorine substituents in 2-(3-bromo-4-fluorophenyl)ethylamine imparts distinct chemical properties, such as altered reactivity and potential biological activity. These differences make it a valuable compound for specific research applications.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)-N-methylethanamine

InChI

InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3

InChI Key

HIRPLIMQCZAVSH-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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